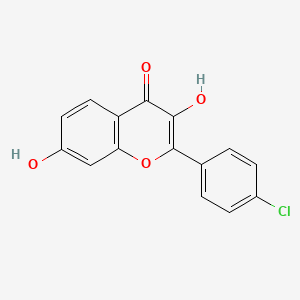![molecular formula C14H17Cl2NO4 B14007144 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid CAS No. 7404-57-1](/img/structure/B14007144.png)
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is an organic compound that belongs to the class of aryloxyphenoxypropionic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure features a dichlorophenoxy group, which is known for its biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid typically involves the following steps:
Preparation of 3,5-Dichlorophenoxyacetic Acid: This can be achieved by reacting 3,5-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of the Acetyl Derivative: The 3,5-dichlorophenoxyacetic acid is then reacted with acetic anhydride to form the acetyl derivative.
Amidation: The acetyl derivative is then reacted with 4-methyl-pentanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aryloxyphenoxy derivatives.
科学的研究の応用
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a herbicide due to its ability to inhibit plant growth.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid involves its interaction with specific molecular targets. The dichlorophenoxy group is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of plant growth or the induction of apoptosis in cancer cells. The compound may also interfere with cellular signaling pathways, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features.
2-(2,4-Dichlorophenoxy)propanoic Acid: Another herbicide with similar biological activity.
2-(3,5-Dichlorophenoxy)butanoic Acid: A compound with similar chemical properties and applications.
Uniqueness
2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid is unique due to its specific structural features, which confer distinct biological activities. Its dichlorophenoxy group and acetylamino moiety contribute to its ability to interact with various molecular targets, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
7404-57-1 |
|---|---|
分子式 |
C14H17Cl2NO4 |
分子量 |
334.2 g/mol |
IUPAC名 |
2-[[2-(3,5-dichlorophenoxy)acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c1-8(2)3-12(14(19)20)17-13(18)7-21-11-5-9(15)4-10(16)6-11/h4-6,8,12H,3,7H2,1-2H3,(H,17,18)(H,19,20) |
InChIキー |
ZADSGCDGCXEPGH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)COC1=CC(=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007063.png)
![{[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B14007067.png)

![3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B14007079.png)
![1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol](/img/structure/B14007089.png)
![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)
![1,5-Anhydro-3-[6-chloro-2-(methylsulfanyl)-9h-purin-9-yl]-2,3-dideoxyhex-1-enitol](/img/structure/B14007096.png)
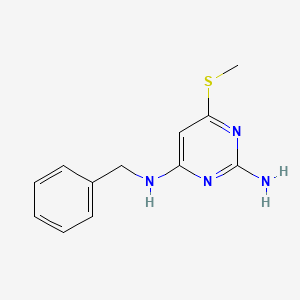
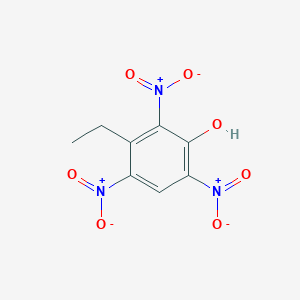
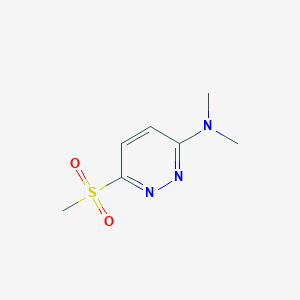
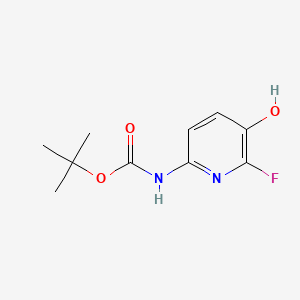

![8,8-Diethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14007146.png)
